Fura F

Übersicht

Beschreibung

Fura F is a fluorescent calcium indicator dye, widely used in biological and biochemical research to measure intracellular calcium concentrations. It is a derivative of the well-known Fura-2 dye, which was developed by Roger Tsien and collaborators in 1985. This compound is particularly valued for its ability to provide ratiometric measurements, which significantly reduce the effects of uneven dye loading, leakage, and photobleaching.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fura F involves several steps, starting from the preparation of the core fluorophore structure. The process typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with specific groups that enhance its calcium-binding properties.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Synthesis: Large-scale batch synthesis is conducted in reactors, ensuring precise control over reaction conditions.

Purification: Industrial purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Fura F undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: Reduction reactions can also alter the fluorescence characteristics of this compound.

Substitution: Substitution reactions can modify the functional groups attached to the core structure, affecting its calcium-binding affinity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are commonly used in oxidation reactions.

Reducing Agents: Sodium borohydride and other reducing agents are employed in reduction reactions.

Substitution Reagents: Various organic reagents are used for substitution reactions, depending on the desired modifications.

Major Products: The major products formed from these reactions include modified versions of this compound with altered fluorescence properties and calcium-binding affinities.

Wissenschaftliche Forschungsanwendungen

Fura F has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe to study calcium ion dynamics in chemical reactions.

Biology: Widely employed in cell biology to measure intracellular calcium levels, which are crucial for various cellular processes.

Medicine: Utilized in medical research to investigate calcium signaling pathways in health and disease.

Industry: Applied in the development of biosensors and diagnostic tools for detecting calcium levels in various samples.

Wirkmechanismus

Fura F exerts its effects through the following mechanism:

Calcium Binding: this compound binds to calcium ions with high affinity, causing a shift in its fluorescence excitation spectrum.

Ratiometric Measurement: The ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm) is used to accurately measure intracellular calcium concentrations.

Molecular Targets: The primary molecular target of this compound is free calcium ions within cells.

Pathways Involved: this compound is involved in calcium signaling pathways, which play a critical role in various cellular functions, including muscle contraction, neurotransmitter release, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Fura F is compared with other similar compounds, such as:

Fura-2: Fura-2 is the parent compound of this compound and is widely used for similar applications. This compound offers improved properties, such as enhanced fluorescence and better calcium-binding affinity.

Mag-Fura-2: Mag-Fura-2 is another derivative with a different calcium-binding affinity, making it suitable for measuring higher calcium concentrations.

Cal-500: Cal-500 is a similar fluorescent calcium indicator with different spectral properties, used in specific applications where this compound may not be suitable.

Uniqueness of this compound: this compound is unique due to its high sensitivity, ratiometric measurement capability, and improved fluorescence properties compared to its parent compound, Fura-2. These features make it a valuable tool in various scientific research applications.

Eigenschaften

IUPAC Name |

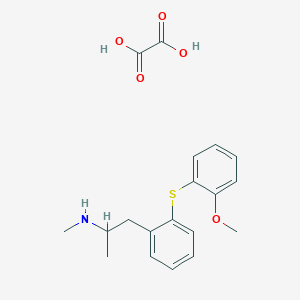

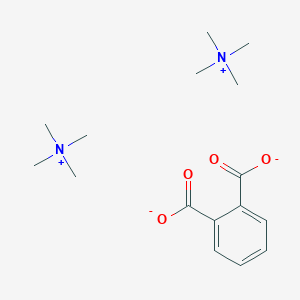

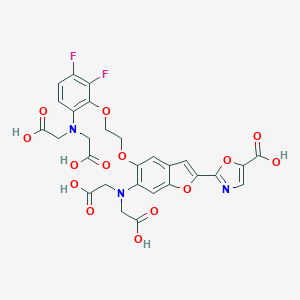

2-[6-[bis(carboxymethyl)amino]-5-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23F2N3O14/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZJQXPUJSJONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23F2N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166111 | |

| Record name | Fura F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156638-57-2 | |

| Record name | Fura F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156638572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fura F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.